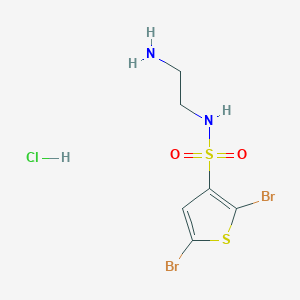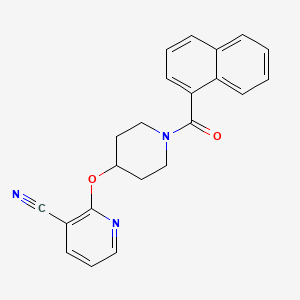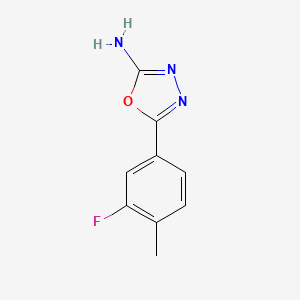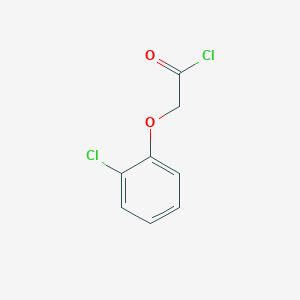
N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride is a complex organic compound. Based on its name, it likely contains a thiophene group (a sulfur-containing ring), bromine atoms, and an aminoethyl group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), two bromine atoms attached to the thiophene, and an aminoethyl group attached via a sulfonamide linkage .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
- Sulfonamide derivatives, including those related to N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide, have been synthesized and evaluated for their antiviral activities. For instance, Chen et al. (2010) synthesized new sulfonamide derivatives and found that some exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Inhibition of Carbonic Anhydrase Isozymes
- Sulfonamide compounds have been studied for their inhibitory effects on carbonic anhydrase isozymes, which are significant in various physiological processes. Scozzafava and Supuran (1999) found potent inhibition against carbonic anhydrase I, II, and IV isozymes (Scozzafava & Supuran, 1999).
Pro-apoptotic Effects in Cancer Cells
- Studies have also explored the pro-apoptotic effects of sulfonamide derivatives in cancer cells. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and demonstrated their ability to induce apoptosis in various cancer cell lines (Cumaoğlu et al., 2015).
Antitumor Applications
- The role of sulfonamides in antitumor activity has been examined, with studies showing that certain sulfonamide compounds can act as cell cycle inhibitors in cancer treatments. Owa et al. (2002) discussed how sulfonamide-focused libraries can be evaluated for their antitumor properties (Owa et al., 2002).
Molecular Interactions in Crystals and Solutions
- Sulfonamides have been used to study molecular interactions in crystals and solutions, providing insights into their physical and chemical properties. Perlovich et al. (2008) analyzed the crystal structures and solubility of various sulfonamides (Perlovich et al., 2008).
Other Notable Research Applications
- Sulfonamides have been investigated for their potential as GABAB receptor antagonists, antimicrobial agents, and enzyme inhibitors in various other studies. These include the synthesis and antimicrobial evaluation of novel sulfonamides (Abbenante & Prager, 1992), and the study of their metabolism and interactions with enzymes (Marshall, 1948).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2,5-dibromothiophene-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2N2O2S2.ClH/c7-5-3-4(6(8)13-5)14(11,12)10-2-1-9;/h3,10H,1-2,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIZDKCFMQPSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)NCCN)Br)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)


![(2-[(3-Chlorophenyl)amino]ethyl)(methyl)amine](/img/structure/B2956703.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2956704.png)
![3-benzyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956705.png)



![2-Chloro-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2956711.png)
